![molecular formula C12H18N4O6 B8239125 N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline](/img/structure/B8239125.png)
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline
Overview
Description
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline is a useful research compound. Its molecular formula is C12H18N4O6 and its molecular weight is 314.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyimides Containing Oxyethylene Units
This study discusses the preparation and properties of aromatic dinitro compounds containing oxyethylene units, including a compound similar to N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline. These compounds are significant in polymerization processes, leading to polymides with good solubility in chlorinated solvents and excellent thermal stability (Feld, Ramalingam, & Harris, 1983).
Aminosaccharides and Methyl Ethers
This research focuses on synthesizing and structuring the methyl ethers of certain glucose derivatives, which are related to N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline. These compounds are used in chromatography and have significant implications in carbohydrate research (Lloyd, Evans, & Fielder, 1969).
Microbial Metabolism of Dinitramine
Investigating the microbial metabolism of various dinitroanilines, including compounds similar to N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline, this paper sheds light on the enzymatic pathways involved in the degradation of these compounds, which is crucial in understanding their environmental impact and degradation (Laanio, Kearney, & Kaufman, 1973).
Synthesis and Energetic Properties of Dinitrophenol Derivatives
This research highlights the synthesis of dinitroaniline derivatives and their energetic properties. Understanding the thermal stability and sensitivity of these compounds has implications in material science and engineering (Klapötke, Preimesser, & Stierstorfer, 2015).
Aromatic Nucleophilic Substitution and Smiles Rearrangement
The study explores the reactions of dinitrofluorobenzene with compounds related to N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline, leading to insights into the Smiles rearrangement and the formation of anionic σ complexes. These findings are significant in organic chemistry and reaction mechanisms (Okada, Matsui, & Sekiguchi, 1978).
Meisenheimer Complexes and Ionization Studies
This paper discusses the ionization of 2,4-dinitroaniline and its derivatives, examining the effects of N-alkylation on the acidity. Such studies are important for understanding the chemical behavior and stability of these compounds (Crampton & Wilson, 1980).
properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O6/c13-3-5-21-7-8-22-6-4-14-11-2-1-10(15(17)18)9-12(11)16(19)20/h1-2,9,14H,3-8,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLGRMIWTJJQOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.